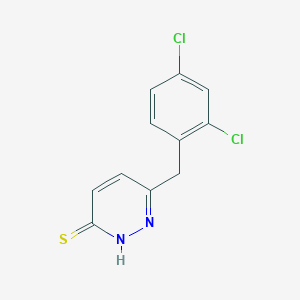
6-(2,4-Dichlorobenzyl)-3-pyridazinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” is a complex organic molecule that contains a pyridazinethiol group attached to a 2,4-dichlorobenzyl group. The 2,4-dichlorobenzyl group is a type of benzyl group which has two chlorine atoms attached to it . The pyridazinethiol group is a type of aromatic heterocycle containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of the dichlorobenzyl and pyridazinethiol groups. The dichlorobenzyl group would likely contribute to the molecule’s polarity and could potentially influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reactants present. The dichlorobenzyl group could potentially undergo reactions like substitution or elimination, while the pyridazinethiol group could potentially participate in reactions like oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the presence of functional groups. For instance, the dichlorobenzyl group could potentially influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Inhibitory Action on Corrosion
- A study by Zarrouk et al. (2012) investigated the inhibitory effect of substituted pyridazines, including a compound similar to 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol, on copper corrosion in nitric acid solution. They used density functional theory (DFT) calculations and found that certain pyridazines acted as effective inhibitors, primarily through physical adsorption (Zarrouk et al., 2012).
Synthesis and Structure Analysis
- Sallam et al. (2021) synthesized and analyzed the structure of a pyridazine analog, highlighting the importance of these compounds in medicinal chemistry. They employed X-ray diffraction and DFT calculations to study the compound's structure and intermolecular interactions (Sallam et al., 2021).
Antibacterial Activity
- Research by Al-Kamali et al. (2014) focused on the synthesis of novel thieno[2,3-c]pyridazines, which are structurally related to this compound. They evaluated the antibacterial activities of these new compounds, demonstrating their potential in the development of new antibacterial agents (Al-Kamali et al., 2014).
Organometallic Complexes and Catalysis
- A study by Zong and Thummel (2005) presented a new family of Ru complexes for water oxidation, using ligands based on pyridazine derivatives. These complexes were shown to be effective in catalyzing oxygen evolution, a key process in energy and environmental chemistry (Zong & Thummel, 2005).
Central Nervous System Activity
- Barlin et al. (1994) explored the synthesis and CNS activity of certain imidazo[1,2-b]pyridazines, again structurally similar to the compound . Their research indicated the potential of these compounds in neuropharmacology (Barlin et al., 1994).
Future Directions
Mechanism of Action
Target of Action
It shares structural similarities with 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
2,4-dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . This could potentially disrupt the function of the targeted microorganisms, leading to their inactivation.
Result of Action
Based on the known effects of 2,4-dichlorobenzyl alcohol, it may have antiseptic properties that can help in treating infections .
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAGOZDKVLYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

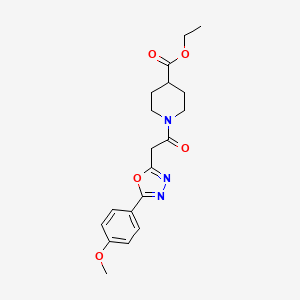
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)

![5-[(4-chlorophenyl)sulfanyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2441651.png)
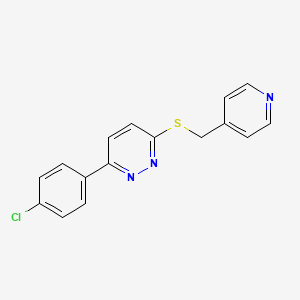
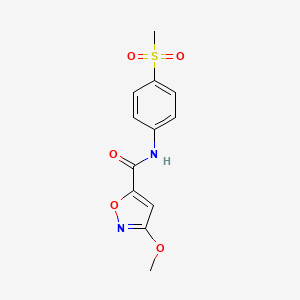
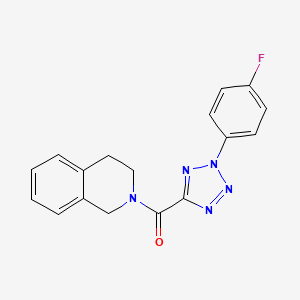

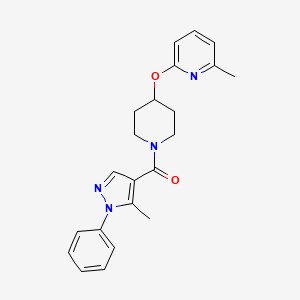
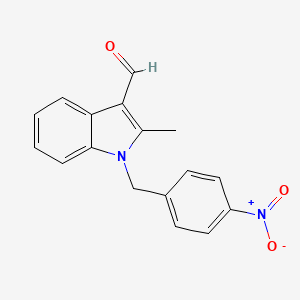
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)
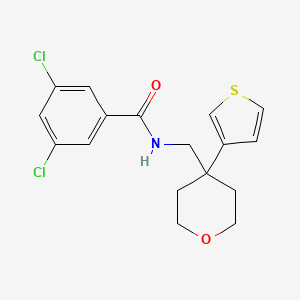

![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)